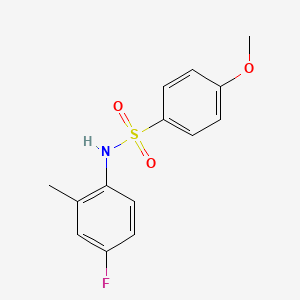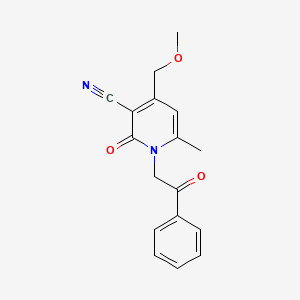![molecular formula C17H12F4N2O2 B5374812 3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione CAS No. 5653-94-1](/img/structure/B5374812.png)
3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, commonly known as TFP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFP belongs to the class of pyrrolidinedione derivatives and has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
The exact mechanism of action of TFP is not fully understood. However, it is believed that TFP exerts its pharmacological effects by modulating the activity of ion channels and receptors involved in pain and inflammation. TFP has been shown to inhibit the activity of sodium channels, which are responsible for the transmission of pain signals in the nervous system. Additionally, TFP has been found to activate the GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
TFP has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. TFP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of inflammatory cells, such as macrophages and neutrophils. Additionally, TFP has been shown to reduce the activation of nociceptive neurons, which are responsible for the transmission of pain signals in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TFP is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of novel therapeutics for the treatment of various diseases. However, TFP has several limitations, including its poor solubility in water, which makes it difficult to administer orally. Additionally, TFP has a short half-life, which limits its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on TFP. One of the potential applications of TFP is in the treatment of cancer. Several studies have demonstrated that TFP exhibits potent anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, TFP has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.
Another potential application of TFP is in the treatment of epilepsy. TFP has been shown to exhibit potent anticonvulsant effects by reducing the excitability of neurons in the brain. Additionally, TFP has been found to enhance the efficacy of antiepileptic drugs, such as phenytoin and carbamazepine.
Conclusion:
In conclusion, TFP is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFP exhibits potent anti-inflammatory, analgesic, and anticonvulsant properties and has been extensively studied for its potential applications in various diseases, including cancer, inflammation, pain, and epilepsy. Although TFP has several limitations, its potent pharmacological effects make it a promising candidate for the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)benzaldehyde, followed by the addition of succinic anhydride and sodium acetate in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure TFP.
Applications De Recherche Scientifique
TFP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, pain, and epilepsy. Several studies have demonstrated that TFP exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells.
Propriétés
IUPAC Name |
3-(4-fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2/c18-10-5-7-11(8-6-10)22-13-9-15(24)23(16(13)25)14-4-2-1-3-12(14)17(19,20)21/h1-8,13,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWPJAWTNPYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971974 |
Source


|
| Record name | 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5653-94-1 |
Source


|
| Record name | 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5374736.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B5374741.png)
![N-[(2R*,3R*)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B5374753.png)

![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374768.png)

![3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![methyl {4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B5374790.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5374795.png)

![1-(2-thienyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5374804.png)
![(1R,5R,11aS)-3-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5374814.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374827.png)
![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-yl)methanol](/img/structure/B5374834.png)